DHODH Inhibition Potency: Target vs. Closest Analog
No direct head-to-head DHODH inhibition data are publicly available for N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide. The structurally closest analog with quantitative DHODH IC50 data is a 2,4-difluorophenyl-bearing oxathiine carboxamide (CHEMBL4173846), which achieves an IC50 of 1.20 nM in a DCIP-coupled recombinant human DHODH assay [1]. The chlorine-to-fluorine substitution represents a non-conservative change in both electronic character and steric bulk, making any potency extrapolation unreliable. This evidence gap must be closed by the end user before this compound can be rationally selected over the fluorinated analog.
| Evidence Dimension | DHODH enzymatic IC50 |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | N-(2,4-difluorophenyl) analog (CHEMBL4173846) IC50 = 1.20 nM |
| Quantified Difference | Unknown; fluorinated analog has confirmed low-nM potency but target compound is uncharacterized |
| Conditions | Recombinant human DHODH, DCIP reduction assay, pH 8.0 |
Why This Matters
Without matched DHODH data for the dichloro analog, procurement for DHODH screening programs carries a real risk of obtaining a substantially weaker binder than the validated fluorinated comparator.
- [1] BindingDB BDBM50281169 (CHEMBL4173846); IC50=1.20 nM for N-(2,4-difluorophenyl) oxathiine carboxamide analog; human DHODH DCIP assay. View Source
